molecular formula C17H15Cl2NO B1292930 3'-Azetidinomethyl-3,4-dichlorobenzophenone CAS No. 898772-15-1

3'-Azetidinomethyl-3,4-dichlorobenzophenone

Cat. No.: B1292930
CAS No.: 898772-15-1
M. Wt: 320.2 g/mol
InChI Key: MRYKAJVKASFLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Azetidinomethyl-3,4-dichlorobenzophenone is a chemical compound with the molecular formula C17H15Cl2NO It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-3,4-dichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or toluene.

    Base: Bases such as potassium carbonate or sodium hydride are employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 3’-Azetidinomethyl-3,4-dichlorobenzophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-3,4-dichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

3’-Azetidinomethyl-3,4-dichlorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,4-dichlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and dichlorobenzophenone core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Aminomethyl-3,4-dichlorobenzophenone
  • 3’-Hydroxymethyl-3,4-dichlorobenzophenone
  • 3’-Methoxymethyl-3,4-dichlorobenzophenone

Uniqueness

3’-Azetidinomethyl-3,4-dichlorobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKAJVKASFLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643277
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-15-1
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.